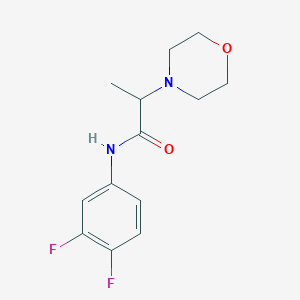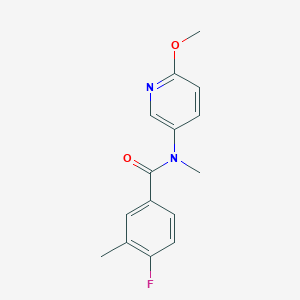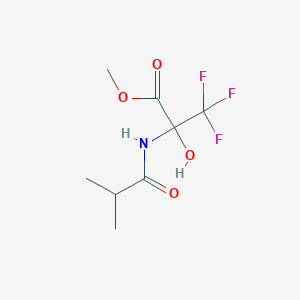
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate (MTFA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFA is a derivative of trifluoroacetic acid and has a unique chemical structure that makes it a valuable tool for studying various biological processes.
科学研究应用
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has been extensively used in scientific research for various applications. One of the primary uses of this compound is as a reagent for the synthesis of peptides and proteins. This compound is used as a coupling agent in peptide synthesis and can improve the yield and purity of the final product. This compound is also used as a protecting group for amino acids during peptide synthesis.
This compound has also been used as a fluorescent probe for studying biological processes. This compound can be conjugated to proteins and peptides and used to visualize their localization and movement within cells. This compound has been used to study the dynamics of protein-protein interactions, protein folding, and enzyme activity.
作用机制
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate exerts its effects by inhibiting the activity of serine proteases. Serine proteases are a class of enzymes that play a crucial role in various biological processes, including blood clotting, digestion, and immune response. This compound binds to the active site of serine proteases and prevents them from cleaving their substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of thrombin, a serine protease involved in blood clotting. This compound has also been shown to inhibit the activity of trypsin, a serine protease involved in digestion.
This compound has been shown to have anti-inflammatory effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several advantages for use in lab experiments. This compound is stable under a wide range of conditions and can be easily synthesized and purified. This compound is also relatively inexpensive compared to other reagents used in peptide synthesis.
One limitation of this compound is its toxicity. This compound is toxic when ingested or inhaled and can cause skin and eye irritation. Care should be taken when handling this compound, and proper safety precautions should be followed.
未来方向
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several potential future directions for scientific research. This compound could be used as a tool for studying the dynamics of protein-protein interactions in living cells. This compound could also be used as a fluorescent probe for visualizing the movement of proteins and peptides in real-time.
This compound could also be used as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory effects and could be used to treat inflammatory diseases such as rheumatoid arthritis. This compound could also be used as an anticoagulant to prevent blood clots.
Conclusion
This compound is a valuable tool for scientific research with potential applications in peptide synthesis, fluorescent imaging, and drug development. This compound has several advantages for use in lab experiments, including stability and low cost. However, care should be taken when handling this compound due to its toxicity. Future research on this compound could lead to new insights into biological processes and the development of new therapeutic agents.
合成方法
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate can be synthesized by reacting this compound with trifluoroacetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
属性
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-4(2)5(13)12-7(15,6(14)16-3)8(9,10)11/h4,15H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRHCINTHUBZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
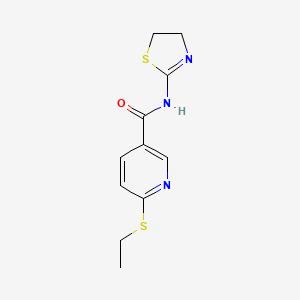
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
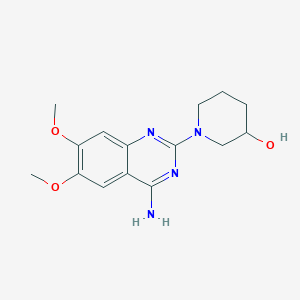

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
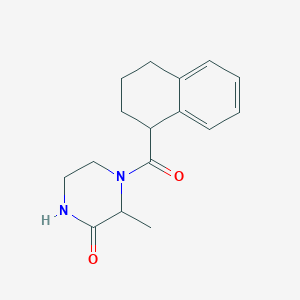

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
